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Compound of Interest

4'-Chloro-[1,1"-biphenyl]-2-
Compound Name:
carboxylic acid

cat. No.: B1587330

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Chloro-[1,1'-biphenyl]-2-
carboxylic acid

Introduction

4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl carboxylic acid derivative of
significant interest in chemical synthesis. Its structural motif is a key building block in the
development of various commercial products. Notably, related biphenyl structures are
foundational to certain agricultural fungicides, such as Boscalid, where the biphenyl core is
crucial for biological activity. Furthermore, the broader class of biphenyl-2-carboxylic acids
serves as vital intermediates in the synthesis of pharmaceutically active compounds, including
angiotensin-ll-antagonists used in treating hypertension.

This guide serves as a technical resource for researchers, chemists, and drug development
professionals, offering a detailed examination of the essential physicochemical properties of
this compound. We will delve into its structural and chemical identifiers, explore key physical
parameters, outline robust analytical methodologies for its characterization, and provide
essential safety and handling information. The insights and protocols herein are designed to be
both authoritative and practical, grounding theoretical data in field-proven applications.

Compound Identification and Core Properties
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Accurate identification is the cornerstone of all scientific research. 4'-Chloro-[1,1'-biphenyl]-2-

carboxylic acid is defined by a specific arrangement of atoms and bonds, which dictates its

chemical behavior and physical characteristics. The table below summarizes its primary

identifiers.
Identifier Value Source
IUPAC Name 2-(4-chlorophenyl)benzoic acid  [1][2][3]
CAS Number 7079-15-4 [1112114]
Molecular Formula C13HoCIO2 [21[3][4]
Molecular Weight 232.66 g/mol [2][31[4]

Common Synonyms

4'-Chloro-2-biphenylcarboxylic
acid, 2-Carboxy-4'-
chlorobiphenyl

[1]2]

Appearance

Off-white solid

[1](2]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(
C=C2)CI)C(=0)O

[3]

Fundamental Physicochemical Parameters

The physicochemical properties of a compound are critical predictors of its behavior in both

chemical and biological systems. For a molecule like 4'-Chloro-[1,1'-biphenyl]-2-carboxylic

acid, these parameters influence its solubility, reactivity, and potential as a synthetic

intermediate.
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Property Value Source

Melting Point 167-169 °C [1112]

Boiling Point 370.5 £ 17.0 °C (Predicted) [1][2]

Density 1.298 + 0.06 g/cm? (Predicted) [11[2]

pKa 3.78 £ 0.36 (Predicted) [1112]

logP (XlogP) 3.5 (Predicted) [3]
Acidity (pKa)

Expertise & Experience: The pKa is a measure of a molecule's acidity. For a carboxylic acid, it
indicates the pH at which the compound is 50% ionized (in its carboxylate form) and 50% non-
ionized. A predicted pKa of ~3.78 suggests it is a moderately strong organic acid, which is
typical for benzoic acid derivatives.[1][2] This value is paramount in drug development, as it
governs the compound's charge state in physiological environments, directly impacting its
solubility, membrane permeability, and ability to interact with biological targets. In synthesis, the
pKa dictates the choice of base for deprotonation reactions and influences purification
strategies like acid-base extraction.

Protocol: pKa Determination by Potentiometric Titration This is a self-validating protocol as the
resulting titration curve provides a clear inflection point corresponding to the pKa, allowing for
internal verification of the measurement.

» Preparation: Accurately weigh ~25 mg of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid and
dissolve it in a suitable co-solvent system (e.g., 50 mL of a 1:1 methanol:water solution) to
ensure complete solubility.

« Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Immerse a
calibrated pH electrode and the tip of a micro-burette containing a standardized 0.1 M NaOH
solution.

« Titration: Titrate the solution with the NaOH titrant, adding small, precise increments (e.g.,
0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_US_CB7158281.aspx
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7158281.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7158281.aspx
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7158281.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7158281.aspx
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7158281.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7158281.aspx
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7158281.htm
https://pubchemlite.lcsb.uni.lu/e/compound/2757418
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7158281.aspx
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7158281.htm
https://www.benchchem.com/product/b1587330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is
determined from the pH value at the half-equivalence point (the point where half of the acid
has been neutralized). The first derivative of the curve can be used to precisely locate the
equivalence point.

Lipophilicity (logP)

Expertise & Experience: The partition coefficient (logP) quantifies the lipophilicity or
hydrophobicity of a compound. It is the ratio of its concentration in a nonpolar solvent (like
octanol) to its concentration in a polar solvent (like water) at equilibrium. The predicted XlogP of
3.5 indicates that this molecule is significantly more soluble in lipids than in water, a property
that is crucial for its ability to cross biological membranes.[3] In chromatography, this high
lipophilicity suggests strong retention in reverse-phase systems.

Protocol: logP Estimation by Reverse-Phase HPLC (RP-HPLC) This method correlates a
compound's retention time with its logP value using a series of known standards. Its
trustworthiness comes from the linear relationship established by the calibration curve.

e System Setup: Use a C18 column with a mobile phase of methanol and water.

o Calibration: Prepare a series of standard compounds with known logP values that bracket
the expected value of the analyte. Inject each standard and record its retention time (t_R_).

¢ Analysis: Prepare a solution of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid in the mobile
phase. Inject the sample and record its retention time.

» Calculation: Plot the known logP values of the standards against their retention times to
generate a calibration curve. Use the retention time of the analyte and the linear regression
equation of the curve to calculate its logP value.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and
purity. The following workflow represents a standard, self-validating process for characterizing
a new batch of 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid.
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Caption: Workflow for analytical characterization.
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Protocol: Purity Determination by RP-HPLC

» Rationale: This protocol is designed to separate the target compound from potential
impurities, starting materials, or side products. The choice of a C18 column is based on the
compound's nonpolar nature.

e Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 um).

¢ Mobile Phase:

o A: 0.1% Trifluoroacetic Acid (TFA) in Water

o B:0.1% TFA in Acetonitrile

e Gradient: 50% B to 95% B over 15 minutes.

e Flow Rate: 1.0 mL/min.

o Detection: UV at 254 nm.

e Procedure:

[e]

Prepare a ~1 mg/mL stock solution of the compound in acetonitrile.

o

Dilute to ~0.1 mg/mL with a 1:1 mixture of water and acetonitrile.

[¢]

Inject 10 pL into the HPLC system.

[¢]

Integrate the peak areas from the resulting chromatogram. Purity is calculated as the area
of the main peak divided by the total area of all peaks, expressed as a percentage.

Synthesis Pathway Overview

Biphenyl structures are commonly synthesized via cross-coupling reactions. The Suzuki-
Miyaura coupling is a powerful and widely used method for this purpose, known for its
tolerance of various functional groups. A plausible and efficient synthesis of 4'-Chloro-[1,1'-
biphenyl]-2-carboxylic acid would involve the coupling of a boronic acid with a halogenated
benzoic acid derivative.
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Suzuki-Miyaura Coupling Synthesis

i . : i . . Pd Catalyst (e.g., Pd(PPhs)a4)
[2 Bromobenzoic Aud) [4 Chlorophenylboronic AcuD + Base (e.g., K2COs3)

__--"" Conditions

4'-Chloro-[1,1'-biphenyl]-

2-carboxylic acid

Click to download full resolution via product page
Caption: Plausible synthesis via Suzuki-Miyaura coupling.

This reaction is a cornerstone of modern organic synthesis and is frequently used in the
industrial production of biphenyl intermediates for pharmaceuticals and agrochemicals.[5]

Safety and Handling

Based on data for the compound and its isomers, 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
should be handled as a hazardous substance.

GHS Hazard Classification[2]

Pictogram Code Hazard Statement

GHSO07 H302 Harmful if swallowed

GHSO07 H315 Causes skin irritation

GHSO07 H319 Causes serious eye irritation
GHSO07 H335 May cause respiratory irritation

Recommended Handling Procedures:
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» Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6]

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood to avoid inhalation of dust or vapors.[7]

o First Aid Measures:

o Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove
contaminated clothing.[7]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek medical attention.[7]

o Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician
for guidance.[7]

o Inhalation: Move the person to fresh air and keep them in a position comfortable for
breathing.[7]

o Storage: Store in a tightly sealed container in a dry, well-ventilated place at room
temperature.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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